molecular formula C13H8F2O B3164665 3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 893637-49-5

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3164665
CAS No.: 893637-49-5
M. Wt: 218.2 g/mol
InChI Key: HSDYOLVJSAPJSK-UHFFFAOYSA-N
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Description

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde is a fluorinated biphenyl derivative characterized by two fluorine atoms at the 3 and 3' positions of the biphenyl scaffold and an aldehyde group at the 4-position (Fig. 1). This compound is synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely employed for constructing biaryl systems with high regioselectivity and yields averaging 78% . The aldehyde group enables further functionalization, such as the formation of nitrones for neuroprotective applications . Its electronic properties are influenced by the electron-withdrawing fluorine substituents, which enhance the electrophilicity of the aldehyde and stabilize intermediates in reactions like the Horner-Wadsworth-Emmons (HWE) olefination .

Properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDYOLVJSAPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 3,3’-difluorobiphenyl can be synthesized first, followed by formylation to introduce the aldehyde group at the 4 position .

Industrial Production Methods: In an industrial setting, the production of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.

Major Products:

    Oxidation: 3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3,3’-Difluoro-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

3',4'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : Fluorine atoms at 3' and 4' positions.
  • Impact : The meta- and para-fluorine arrangement increases electron withdrawal compared to 3,3'-difluoro derivatives, altering UV absorption spectra (λmax ≈ 312–321 nm) .
  • Applications : Used in photoinduced intramolecular rearrangements due to enhanced carbonyl n→π* transitions .

4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : Single fluorine at the 4' position.
  • Impact : Reduced electron withdrawal compared to di-fluorinated analogs, leading to lower electrophilicity of the aldehyde.
  • Synthesis : Commercially available and used as a precursor in coordination chemistry .

3',5'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : Fluorines at 3' and 5' positions.

Functional Group Variations

1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE)

  • Structure : Ketone instead of aldehyde at the 4-position.
  • Impact : The ketone group reduces reactivity in nucleophilic additions compared to aldehydes. SC-XRD analysis confirms planar biphenyl systems with minimal steric hindrance .

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

  • Structure : Bromine at the 3' position.
  • Impact : Bromine’s larger atomic radius and polarizability alter steric and electronic properties, making it more reactive in cross-coupling reactions than fluorine analogs .

Nitrone Derivatives

  • 3,3'-Difluoro Derivative: Forms mononitrones (BPMNs) and bis-nitrones (BPHBNs) with moderate neuroprotective activity in oxidative stress models .
  • 4,4'-Dicarbaldehyde Analog : Generates homo-bis-nitrones (e.g., BPHBN5) with superior neuroprotection (EC50 ≈ 0.1–1 µM in neuronal ischemia models) due to enhanced radical-trapping efficiency .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications References
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde 3,3'-F, 4-CHO C₁₃H₈F₂O Electrophilic aldehyde; Suzuki coupling precursor
3',4'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde 3',4'-F, 4-CHO C₁₃H₈F₂O UV λmax ≈ 312–321 nm; photoreactivity
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde 4'-F, 4-CHO C₁₃H₉FO Coordination chemistry ligand
3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde 3'-Br, 4-CHO C₁₃H₉BrO Cross-coupling intermediate
DFBPE 3',4'-F, 4-COCH₃ C₁₄H₁₀F₂O Planar crystal structure; SC-XRD validated

Biological Activity

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of fluorine atoms at the 3 and 3' positions of biphenyl followed by an aldehyde functional group at the para position. Various synthetic routes have been explored, including:

  • Electrophilic Aromatic Substitution : This method utilizes fluorinating agents to introduce fluorine into the biphenyl structure.
  • Reformative Methods : These involve the use of transition metal catalysts to facilitate the formation of the desired aldehyde from appropriate precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies indicate:

  • Inhibition Zones : The compound displayed zones of inhibition against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values were reported as low as 10 µg/mL for certain strains, suggesting strong antibacterial activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G1/S phase arrest in treated cells.
  • Inhibition of Key Enzymes : The compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model with implanted MCF-7 tumors. The treatment resulted in a significant reduction in tumor size by approximately 60% compared to control groups after four weeks of administration at a dosage of 10 mg/kg.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study found that treatment with the compound reduced bacterial counts significantly in vitro and showed promise for further development as an antibacterial agent.

Data Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-75 µM
AnticancerHCT11610 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli15 µg/mL

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling of fluorinated aryl halides with boronic esters under Pd(0) catalysis . For example, coupling 3-fluorophenylboronic acid with a fluorinated bromobenzaldehyde precursor in a THF/H₂O solvent system with Na₂CO₃ as a base. Optimization includes varying catalyst loadings (e.g., 1–5 mol% Pd(PPh₃)₄) and reaction temperatures (80–120°C) to improve yields. Monitoring progress via TLC or HPLC ensures intermediate purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : ¹⁹F NMR distinguishes between 3,3’- and other fluorinated isomers (e.g., δ -110 to -120 ppm for aromatic fluorines) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, ensuring accurate confirmation of the biphenyl backbone and aldehyde positioning .
  • HPLC-MS : Validate purity (>98%) with reverse-phase C18 columns and ESI-MS for molecular ion detection (expected m/z: ~244.2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-311+G(d,p) basis sets can calculate:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., aldehyde group) for nucleophilic attack .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer behavior in supramolecular assemblies .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., THF vs. DMSO) .

Q. What mechanistic insights explain contradictions in catalytic efficiency during derivatization reactions (e.g., reductive amination)?

  • Methodological Answer : Kinetic and isotopic labeling studies resolve discrepancies:

  • Reductive Amination : Use NaCNBH₃ in THF with pH control (4–6) to stabilize the imine intermediate. Competing pathways (e.g., over-reduction) are minimized by monitoring via in situ IR spectroscopy .
  • Isotopic Labeling : ¹⁸O labeling of the aldehyde group tracks oxygen transfer during side reactions .
  • Catalyst Poisoning : Test for Pd leaching in cross-coupling reactions via ICP-MS to distinguish between homogeneous vs. heterogeneous catalysis .

Q. How can this compound be applied in designing neuroprotective agents, and what structural modifications enhance activity?

  • Methodological Answer :

  • Nitrone Derivatives : React the aldehyde with hydroxylamine to form biphenyl nitrones (BPNs). Assess neuroprotection via in vitro ischemia models (e.g., OGD/R in neuronal cells) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to increase radical-scavenging capacity (EC₅₀ improvements of 20–40%) .
  • Pharmacokinetics : LogP calculations (e.g., ~3.5) guide lipophilicity adjustments for blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
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3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

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